1-Isobutylpiperidine-3-carbonitrile
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H18N2 |
|---|---|
Molecular Weight |
166.26 g/mol |
IUPAC Name |
1-(2-methylpropyl)piperidine-3-carbonitrile |
InChI |
InChI=1S/C10H18N2/c1-9(2)7-12-5-3-4-10(6-11)8-12/h9-10H,3-5,7-8H2,1-2H3 |
InChI Key |
QUWGYZIWQNYVAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1CCCC(C1)C#N |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways for 1 Isobutylpiperidine 3 Carbonitrile
Approaches to the 1-Isobutylpiperidine Core Construction
The formation of the N-isobutyl-substituted piperidine (B6355638) ring is the initial major challenge in the synthesis of 1-Isobutylpiperidine-3-carbonitrile. Several established synthetic strategies can be employed to construct this core structure, each with distinct advantages concerning starting material availability, scalability, and reaction conditions. These methods include reductive amination, ring-closing cyclization reactions, and direct N-alkylation.
Reductive amination is a highly versatile and widely used method for forming C-N bonds, making it a primary strategy for synthesizing N-substituted piperidines. researchgate.net This approach typically involves the reaction of a dicarbonyl compound, such as glutaraldehyde or a derivative, with a primary amine, in this case, isobutylamine. The reaction proceeds through the in situ formation of imine or enamine intermediates, which then undergo intramolecular cyclization followed by reduction to yield the saturated piperidine ring. chim.it
The choice of reducing agent is critical to the success of the reaction, as it must selectively reduce the iminium ion intermediate without significantly reducing the initial aldehyde carbonyl groups. youtube.com A variety of reducing agents have been developed for this purpose.
Table 1: Common Reducing Agents for Reductive Amination
| Reducing Agent | Abbreviation | Typical Conditions | Notes |
| Sodium cyanoborohydride | NaBH₃CN | Methanol (B129727), pH 3-6 | Effective and selective, but generates toxic cyanide waste. |
| Sodium triacetoxyborohydride (B8407120) | STAB, Na(OAc)₃BH | Dichloromethane (B109758) (DCM), Acetic Acid | Milder, less toxic alternative to NaBH₃CN; tolerates a wide range of functional groups. youtube.com |
| Picoline-borane complex | Pic-BH₃ | Methanol/Water | A safer and more sustainable reagent for reductive amination. chemspider.com |
| Catalytic Hydrogenation | H₂/Pd/C | Methanol, H₂ atmosphere | "Green" method, though may require higher pressures and temperatures and can be sensitive to catalyst poisoning. youtube.com |
The double reductive amination of a 1,5-dicarbonyl compound with isobutylamine provides a direct and efficient route to the N-isobutylpiperidine core. chim.it The versatility of this method is enhanced by the wide availability of primary amines and dicarbonyl precursors. chim.it
Intramolecular cyclization represents another fundamental strategy for assembling the piperidine ring. nih.gov In this approach, a linear substrate containing both the nitrogen source (the N-isobutylamino group) and a reactive functional group at the appropriate distance undergoes a ring-closing reaction. nih.gov This strategy offers a high degree of control over the substitution pattern of the final product.
Several types of intramolecular cyclization reactions can be employed:
Aza-Michael Reaction: An intramolecular conjugate addition of the N-isobutylamino group to an α,β-unsaturated ester, ketone, or nitrile can form the piperidine ring. This method is effective for creating substituted piperidines. nih.gov
Radical-Mediated Amine Cyclization: Radical cyclization of unsaturated amino-aldehydes or related substrates can be initiated to form the heterocyclic ring. nih.gov For instance, a 6-endo cyclization of an appropriately substituted N-isobutyl amine can yield the desired piperidine structure.
Hydroamination/Cyclization Cascades: Transition-metal-catalyzed reactions, such as the hydroamination of aminoalkenes or aminoalkynes, can provide a direct route to the piperidine ring. organic-chemistry.org For example, an intramolecular anti-Markovnikov hydroamination of a suitable N-isobutyl-substituted aminopropyl vinylarene can yield a 3-aryl-N-isobutylpiperidine precursor. organic-chemistry.org
These methods highlight the diverse tactics available for constructing the piperidine core from acyclic precursors. beilstein-journals.orgnih.gov
Perhaps the most direct method for preparing the N-isobutylpiperidine core is the N-alkylation of a pre-formed piperidine ring, such as piperidine-3-carbonitrile itself. This nucleophilic substitution reaction involves the piperidine nitrogen atom acting as a nucleophile, attacking an electrophilic isobutyl source. researchgate.net
The success of this reaction often depends on the choice of the alkylating agent, base, and solvent. Isobutyl halides (bromide or iodide) are common electrophiles for this transformation. A base is typically required to deprotonate the piperidine nitrogen or to neutralize the hydrogen halide byproduct that forms during the reaction, thereby driving the equilibrium towards the product. researchgate.net
Table 2: Reagents for N-Alkylation of Piperidines
| Alkylating Agent | Base | Solvent | Typical Temperature |
| Isobutyl bromide | Potassium carbonate (K₂CO₃) | Dimethylformamide (DMF) | Room Temperature to 70°C |
| Isobutyl iodide | Sodium bicarbonate (NaHCO₃) | Acetonitrile (B52724) (MeCN) | Room Temperature |
| Isobutyl tosylate | N,N-Diisopropylethylamine (DIPEA) | Dichloromethane (DCM) | Room Temperature |
| 1-phenylethanol | N/A (Borrowing Hydrogen Methodology) researchgate.net | N/A | N/A |
This direct alkylation approach is often synthetically straightforward, particularly if the requisite piperidine-3-carbonitrile starting material is readily available. researchgate.netfabad.org.tr
Stereoselective Introduction of the 3-Carbonitrile Moiety
Introducing the carbonitrile group at the C-3 position with control of stereochemistry creates a chiral center, a feature of immense importance in pharmacology. google.com Achieving high stereoselectivity is a significant synthetic challenge that can be addressed through enantioselective catalysis or by using chiral auxiliaries to direct the reaction diastereoselectively.
Enantioselective cyanation involves the direct introduction of a cyanide group into a prochiral substrate using a chiral catalyst. This approach is highly atom-economical and can provide direct access to optically active nitriles. One modern strategy involves the catalytic enantioselective cyanation of a C(sp³)–H bond. nih.gov
In the context of this compound, this could be envisioned as a reaction on an N-isobutylpiperidine substrate. A chiral transition-metal catalyst, for example, based on copper, could selectively abstract a hydrogen atom from one of the two enantiotopic C-3 positions, followed by trapping of the resulting radical intermediate with a cyanide source. nih.gov The chiral ligand environment around the metal center would dictate the stereochemical outcome of the reaction, favoring the formation of one enantiomer over the other. nih.gov While direct application to this specific substrate may require significant methods development, the principle of enantioselective C-H functionalization represents a cutting-edge approach to chiral nitrile synthesis. nih.gov
An alternative and well-established strategy for controlling stereochemistry is the use of a chiral auxiliary. A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into the substrate to direct the stereochemical course of a subsequent reaction. harvard.edu After the desired stereocenter has been created, the auxiliary is removed.
For the synthesis of a chiral 3-cyanopiperidine derivative, a chiral auxiliary could be attached to the piperidine nitrogen. The steric bulk and conformational preferences of the auxiliary would then shield one face of the molecule, directing an incoming cyanide nucleophile to attack from the opposite, less hindered face.
Table 3: Examples of Chiral Auxiliaries in Asymmetric Synthesis
| Chiral Auxiliary | Auxiliary Type | Typical Application |
| (S)-(-)-α-Phenylethylamine | Chiral Amine | Used to form diastereomeric imines or amides. researchgate.net |
| Evans Oxazolidinones | Oxazolidinone | Directs alkylation and aldol reactions of attached acyl groups. |
| Pseudoephedrine/Pseudoephenamine | Amino Alcohol | Forms chiral amides that undergo highly diastereoselective α-alkylation. harvard.edu |
| Arabinopyranosylamine | Carbohydrate-based | Used in domino reactions to synthesize chiral piperidinones. researchgate.net |
In a potential route, a chiral amine auxiliary could be incorporated into the piperidine ring structure. Subsequent introduction of the cyano group at the 3-position, for example, via conjugate addition of cyanide to a dehydropiperidine intermediate, would proceed with high diastereoselectivity due to the directing effect of the auxiliary. researchgate.net The final step would involve the cleavage of the auxiliary to reveal the enantiomerically enriched 3-cyanopiperidine, which could then be N-alkylated with an isobutyl group.
Biocatalytic Approaches for Chiral Nitrile Synthesis
The synthesis of chiral compounds is a cornerstone of modern pharmaceutical chemistry, and biocatalysis offers a powerful avenue for achieving high enantioselectivity under mild conditions. For a target like this compound, enzymatic methods can be employed to establish the stereocenter at the C3 position of the piperidine ring.
Recent advancements have highlighted cyanide-free biocatalytic methods for producing enantiomerically enriched nitriles. chemistryviews.org A key enzyme class for this transformation is the aldoxime dehydratases, which can enantioselectively dehydrate a broad range of racemic aldoximes to yield chiral nitriles. chemistryviews.org This approach could be applied to a precursor such as 1-isobutylpiperidine-3-carbaldehyde oxime. The enantiospecificity of these reactions can often be controlled by using either the E- or Z-isomer of the aldoxime substrate, which may favor the formation of different nitrile enantiomers. chemistryviews.org
Furthermore, multi-enzyme cascades have been developed for the synthesis of chiral piperidines from achiral building blocks. researchgate.net These one-pot reactions can involve a combination of enzymes such as carboxylic acid reductases (CAR), ω-transaminases (ω-TA), and imine reductases (IREDs) to build the chiral heterocyclic core with high conversion and stereoselectivity. researchgate.netnih.gov A chemoenzymatic strategy could, therefore, be envisioned where the chiral piperidine skeleton is first assembled using a biocatalytic cascade, followed by the chemical conversion of a functional group to the nitrile. This combination of chemical synthesis and biocatalysis provides a flexible and efficient route to complex chiral molecules. nih.gov
| Enzyme Class | Substrate Precursor | Transformation | Potential Application |
|---|---|---|---|
| Aldoxime Dehydratase | 1-Isobutylpiperidine-3-carbaldehyde oxime | Enantioselective dehydration to nitrile | Direct asymmetric synthesis of the target nitrile. chemistryviews.org |
| ω-Transaminase (ω-TA) | Keto-acid or keto-aldehyde | Asymmetric amination to form a chiral amine | Part of a cascade to form the chiral piperidine ring. researchgate.net |
| Imine Reductase (IRED) | Cyclic imine | Asymmetric reduction to a chiral amine | Stereoselective formation of the piperidine ring. researchgate.netnih.gov |
| Amine Oxidase | N-substituted tetrahydropyridine | Conversion to an intermediate for stereoselective reduction | Used in cascades to create stereo-defined piperidines. nih.gov |
Functional Group Interconversions for Nitrile Precursors and Derivatives
Synthesis from Carboxylic Acid Derivatives (e.g., Amides, Esters)
While direct conversion from an ester is not a standard single-step procedure, a two-step sequence is feasible. The corresponding ester, such as ethyl 1-isobutylpiperidine-3-carboxylate, can first be converted to the primary amide via aminolysis (reaction with ammonia). The resulting amide is then subjected to dehydration as described above to yield the target nitrile.
| Dehydrating Agent | Typical Conditions | Notes |
|---|---|---|
| Thionyl Chloride (SOCl₂) | Often used neat or in an inert solvent | A common and effective reagent. youtube.com |
| Phosphorus Pentoxide (P₂O₅) | Heating with the solid reagent | A powerful, classic dehydrating agent. britannica.com |
| Phosphorus Oxychloride (POCl₃) | Used with a base like pyridine (B92270) | Effective for a wide range of amides. |
| Trifluoroacetic Anhydride (TFAA) | With a base (e.g., pyridine, triethylamine) at mild temperatures | Allows for mild reaction conditions. |
Conversion of Other Nitrogen-Containing Functional Groups to Nitriles
Beyond amides, other nitrogen-containing functional groups can serve as precursors to nitriles. A significant pathway involves the dehydration of aldoximes. britannica.com An aldehyde can be converted to an oxime by treatment with hydroxylamine (NH₂OH). britannica.com Subsequent dehydration of the oxime, often with reagents like acetic anhydride, yields the nitrile. britannica.com For the synthesis of this compound, this would involve the initial formation of 1-isobutylpiperidine-3-carbaldehyde, conversion to its oxime, and then dehydration. This method provides a valuable alternative to amide dehydration, starting from an aldehyde functional group.
Reaction Optimization and Process Chemistry Considerations
Optimizing reaction conditions is crucial for improving yield, reducing costs, and ensuring the scalability of a synthetic process. Key factors include the choice of catalyst, ligand design, and the solvent system.
Catalyst Selection and Ligand Design for Enhanced Efficiency
The synthesis of the piperidine ring itself is often a critical step that benefits from catalytic optimization. Transition metal catalysis, using elements like rhodium, palladium, iridium, and nickel, is frequently employed for the construction of N-heterocycles. nih.gov The main challenge in these approaches is achieving high stereo- and regioselectivity, which can be addressed through the use of chiral ligands and catalysts. nih.gov
For instance, in reactions involving intramolecular C-H amination to form piperidines, catalyst choice is paramount. Iodine-catalyzed C-H amination under visible light has been shown to selectively favor piperidine formation over the kinetically preferred pyrrolidine (B122466) ring, a significant advancement in synthetic strategy. acs.orgrecercat.cat In asymmetric hydrogenations of pyridine precursors, the choice of a metal catalyst (e.g., Rhodium(I)) paired with a specific chiral ligand (e.g., MeO-BoQPhos) can lead to high levels of enantioselectivity in the final piperidine product. nih.govresearchgate.net The design of these ligands, which involves modifying their steric and electronic properties, is essential for creating a chiral environment around the metal center that dictates the stereochemical outcome of the reaction.
Solvent System Effects on Reaction Kinetics and Selectivity
The solvent in which a reaction is conducted can have a profound impact on its rate, yield, and selectivity. sid.ir Solvent properties such as polarity, dielectric constant, and the ability to form hydrogen bonds can stabilize or destabilize reactants, intermediates, and transition states, thereby altering the reaction's kinetic and thermodynamic profile. ajgreenchem.comajgreenchem.com
In studies on the synthesis of substituted piperidines, the effect of the solvent has been quantitatively evaluated. For example, a kinetic investigation of a piperidine synthesis in methanol versus ethanol (B145695) revealed that the reaction rate was faster in ethanol. sid.irajgreenchem.comajgreenchem.com This was noteworthy because ethanol has a lower dielectric constant than methanol (ε = 24.55 vs. 32.70 at 25 °C, respectively). ajgreenchem.comajgreenchem.com The observation suggests that the transition state is less polar than the reactants and is better stabilized by the less polar solvent. Furthermore, the activation energy (Ea) was found to be significantly lower in ethanol (46.9 kJ·mol⁻¹) compared to methanol (104.2 kJ·mol⁻¹), indicating a lower energy barrier for the reaction in ethanol. ajgreenchem.com Such studies underscore the importance of empirical solvent screening during reaction optimization.
| Solvent | Dielectric Constant (ε at 25°C) | Activation Energy (Ea) (kJ·mol⁻¹) | General Observation |
|---|---|---|---|
| Methanol | 32.70 | 104.2 | Slower reaction rate observed. |
| Ethanol | 24.55 | 46.9 | Faster reaction rate observed. |
Scale-Up Methodologies for Piperidine-Nitrile Syntheses
The transition from laboratory-scale synthesis to industrial production of piperidine-nitrile compounds requires methodologies that are not only efficient and high-yielding but also safe, cost-effective, and reproducible on a large scale. Key strategies include the adoption of multicomponent reactions (MCRs) and the implementation of modern manufacturing technologies like flow chemistry.
For industrial-scale operations, flow chemistry presents a significant advancement over traditional batch processing. syrris.jp In a flow process, reactants are continuously pumped through a network of tubes and reactors, often containing immobilized catalysts or reagents in packed columns. syrris.jp This methodology allows for superior control over reaction parameters such as temperature, pressure, and mixing, leading to improved consistency and yield. Furthermore, the smaller reaction volumes at any given moment enhance the safety profile of the process, a critical consideration when scaling up chemical syntheses. The automation inherent in flow systems facilitates a more seamless and efficient production workflow. syrris.jpnih.gov
Table 1: Comparison of Batch vs. Flow Synthesis for Piperidine Derivatives
| Feature | Batch Processing | Flow Chemistry |
|---|---|---|
| Scalability | Requires larger vessels; scaling can be non-linear and challenging. | Scaled by running the process for longer durations; more predictable. |
| Heat Transfer | Less efficient; potential for localized hot spots. | Highly efficient due to high surface-area-to-volume ratio. |
| Safety | Larger quantities of reactants handled at once, increasing potential risk. | Small reaction volumes at any time minimize risk. syrris.jp |
| Process Control | Difficult to precisely control temperature and mixing throughout the vessel. | Precise control over reaction time, temperature, and mixing. syrris.jp |
| Reaction Time | Often includes significant time for heating, cooling, and transfers. | Can be significantly faster as reactions reach steady-state quickly. |
Isolation and Purification Techniques for Synthetic Intermediates and Final Product
The isolation and purification of this compound and its precursors are critical steps to ensure the final product meets required purity standards. A combination of chromatographic and crystallization-based methods is typically employed to remove unreacted starting materials, byproducts, and other impurities.
Chromatographic Separations for Compound Enrichment and Purity
Chromatography is an indispensable tool for the purification of piperidine derivatives. Flash column chromatography, utilizing silica gel as the stationary phase, is a standard method for the initial purification of the crude product from a reaction mixture. nih.gov
For achieving higher levels of purity, High-Performance Liquid Chromatography (HPLC) is often the method of choice. nih.gov Specifically, reversed-phase HPLC (RP-HPLC) is well-suited for the separation of piperidine-containing compounds. In this technique, a nonpolar stationary phase, such as a C18 column, is used in conjunction with a polar mobile phase. nih.gov The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile. nih.govnih.gov Additives such as trifluoroacetic acid (TFA) are often included in the mobile phase at low concentrations (e.g., 0.1%) to improve chromatographic peak shape by minimizing tailing. nih.gov The separated compounds are monitored and collected using a detector, commonly a UV-VIS detector. nih.gov
Table 2: Typical HPLC Parameters for Piperidine Derivative Purification
| Parameter | Specification | Purpose |
|---|---|---|
| Technique | Reversed-Phase HPLC (RP-HPLC) | Effective for separating moderately polar to nonpolar organic compounds. |
| Stationary Phase | C18 (Octadecyl-silica) | A common nonpolar stationary phase providing good retention for piperidines. nih.govnih.gov |
| Mobile Phase | Acetonitrile / Water (with 0.1% TFA) | A polar mobile phase system; TFA is used as an ion-pairing agent to improve peak symmetry. nih.gov |
| Flow Rate | 0.8 - 1.0 mL/min | A typical analytical to semi-preparative flow rate. nih.govnih.gov |
| Detection | UV-VIS Detector (e.g., at 210, 254 nm) | Allows for the detection of compounds containing chromophores. nih.gov |
Crystallization-Based Purification Strategies
Crystallization is a powerful and widely used technique for the purification of solid organic compounds, including the final this compound product. uct.ac.za This method is highly selective and can yield material of very high purity. nih.gov The process relies on the differences in solubility between the desired compound and its impurities in a chosen solvent system.
The fundamental procedure involves dissolving the impure solid in a minimum amount of a suitable hot solvent to create a saturated solution. uct.ac.za As the solution is allowed to cool slowly, the solubility of the target compound decreases, leading to the formation of a crystalline solid. The majority of impurities, being present in lower concentrations, remain dissolved in the surrounding solution, known as the mother liquor. nih.gov
The success of crystallization heavily depends on the selection of an appropriate solvent. An ideal solvent will dissolve the compound sparingly or not at all at room temperature but will dissolve it completely at or near its boiling point. After cooling, the purified crystals are collected by filtration, washed with a small amount of cold solvent to remove any adhering mother liquor, and then dried. uct.ac.za This process effectively removes impurities that may have been incorporated through surface deposition. nih.gov
Table 3: Key Stages of Crystallization Purification
| Stage | Description | Key Considerations |
|---|---|---|
| 1. Solvent Selection | Choosing a solvent where the compound has high solubility when hot and low solubility when cold. | The solvent should not react with the compound and should have a relatively low boiling point for easy removal. uct.ac.za |
| 2. Dissolution | Dissolving the crude solid in a minimal amount of the hot solvent. | Using excess solvent will reduce the final yield. |
| 3. Cooling | Allowing the saturated solution to cool slowly and without disturbance. | Slow cooling promotes the formation of larger, purer crystals. Rapid cooling can trap impurities. rochester.edu |
| 4. Filtration | Separating the purified crystals from the cold mother liquor. | Typically done using vacuum filtration. |
| 5. Washing | Rinsing the collected crystals with a small amount of cold solvent. | Removes residual mother liquor from the crystal surfaces. uct.ac.zanih.gov |
| 6. Drying | Removing all traces of solvent from the final product. | Can be done via air drying or in a vacuum oven. |
Chemical Reactivity and Derivatization Strategies for 1 Isobutylpiperidine 3 Carbonitrile
Transformations of the Carbonitrile Group
The carbonitrile (or nitrile) group is a valuable functional group in organic synthesis due to its ability to be converted into a variety of other functionalities.
Hydrolysis to Carboxylic Acids and Amides
The hydrolysis of the nitrile group in 1-Isobutylpiperidine-3-carbonitrile can lead to the formation of either the corresponding carboxylic acid or amide, depending on the reaction conditions. masterorganicchemistry.comyoutube.com This transformation proceeds via an amide intermediate, which can sometimes be isolated under controlled conditions. byjus.com
Acid-Catalyzed Hydrolysis: Heating this compound under reflux with an aqueous acid, such as hydrochloric acid, results in the formation of 1-isobutylpiperidine-3-carboxylic acid. byjus.comsphinxsai.commasterorganicchemistry.com The reaction initially forms the amide, which is then further hydrolyzed to the carboxylic acid.
Base-Catalyzed Hydrolysis: Alternatively, heating the nitrile with an aqueous solution of a strong base, like sodium hydroxide, will also yield the carboxylate salt. youtube.combyjus.com Subsequent acidification of the reaction mixture is necessary to obtain the free carboxylic acid, 1-isobutylpiperidine-3-carboxylic acid. sphinxsai.com Under basic conditions, the intermediate amide can also be hydrolyzed to the carboxylate. youtube.com The choice between acidic and basic hydrolysis can be influenced by the stability of other functional groups in the molecule and the desired final product form. byjus.com
| Transformation | Reagents and Conditions | Product |
|---|---|---|
| Acid-Catalyzed Hydrolysis | Aqueous HCl, heat | 1-Isobutylpiperidine-3-carboxylic acid |
| Base-Catalyzed Hydrolysis | 1. Aqueous NaOH, heat 2. H₃O⁺ | 1-Isobutylpiperidine-3-carboxylic acid |
| Partial Hydrolysis | Controlled acidic or basic conditions (e.g., H₂O₂, base) | 1-Isobutylpiperidine-3-carboxamide |
Reduction to Primary Amines
The carbonitrile group can be readily reduced to a primary amine, a transformation of significant synthetic utility. A powerful reducing agent such as Lithium aluminum hydride (LiAlH₄) is typically employed for this purpose. masterorganicchemistry.combyjus.com The reaction of this compound with LiAlH₄ in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran, followed by an aqueous workup, yields (1-isobutylpiperidin-3-yl)methanamine. masterorganicchemistry.comyoutube.com It is important to note that milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not strong enough to reduce nitriles. masterorganicchemistry.com
| Reagent | Solvent | Product |
|---|---|---|
| Lithium aluminum hydride (LiAlH₄) | Anhydrous diethyl ether or THF | (1-Isobutylpiperidin-3-yl)methanamine |
Nucleophilic Additions (e.g., Grignard, Organolithium Reagents)
The electrophilic carbon atom of the nitrile group is susceptible to attack by strong carbon nucleophiles like Grignard reagents (R-MgX) and organolithium reagents (R-Li). This reaction provides a valuable route for the synthesis of ketones. researchgate.netnih.gov The addition of a Grignard reagent, for instance, to this compound forms an intermediate imine anion, which upon acidic hydrolysis is converted to a ketone. clockss.org For example, the reaction with methylmagnesium bromide followed by hydrolysis would yield 1-(1-isobutylpiperidin-3-yl)ethan-1-one. This method allows for the formation of a new carbon-carbon bond at the 3-position of the piperidine (B6355638) ring.
| Nucleophilic Reagent | Reaction Steps | Product Class | Example Product (with CH₃MgBr) |
|---|---|---|---|
| Grignard Reagent (e.g., CH₃MgBr) | 1. Addition of Grignard reagent 2. Acidic hydrolysis (H₃O⁺) | Ketone | 1-(1-Isobutylpiperidin-3-yl)ethan-1-one |
| Organolithium Reagent (e.g., n-BuLi) | 1. Addition of organolithium reagent 2. Acidic hydrolysis (H₃O⁺) | Ketone | 1-(1-Isobutylpiperidin-3-yl)pentan-1-one |
Pinner Reaction and Related Imidate Formations
The Pinner reaction provides a classic method for converting nitriles into imino esters, also known as imidates. wikipedia.org This reaction involves treating the nitrile with an alcohol in the presence of a strong acid, typically anhydrous hydrogen chloride gas. nih.gov When this compound is subjected to Pinner conditions, for example with ethanol (B145695) and HCl, it is converted to the corresponding ethyl 1-isobutylpiperidine-3-carboximidate hydrochloride salt. These Pinner salts are themselves versatile intermediates that can be hydrolyzed to esters or reacted with ammonia (B1221849) to form amidines. wikipedia.org Lewis acid-promoted variations of the Pinner reaction have also been developed. nih.gov
| Alcohol | Acid Catalyst | Product |
|---|---|---|
| Ethanol | Anhydrous HCl | Ethyl 1-isobutylpiperidine-3-carboximidate hydrochloride |
| Methanol (B129727) | Anhydrous HCl | Methyl 1-isobutylpiperidine-3-carboximidate hydrochloride |
Reactions Involving the Piperidine Nitrogen Atom
The tertiary amine nitrogen in the piperidine ring is nucleophilic and can react with various electrophiles.
Electrophilic Alkylation and Acylation Reactions
Alkylation: The piperidine nitrogen can be alkylated by reaction with alkyl halides. For instance, treatment of 1-isobutylpiperidine with an alkyl halide can lead to the formation of a quaternary ammonium (B1175870) salt. researchgate.net In the context of this compound, further alkylation at the nitrogen is possible, though the reactivity might be influenced by the steric bulk of the existing isobutyl group. Reaction with methyl iodide, for example, would yield 3-cyano-1-isobutyl-1-methylpiperidin-1-ium iodide.
Acylation: The piperidine nitrogen can also undergo acylation when treated with acylating agents such as acyl chlorides or acid anhydrides. sphinxsai.com This reaction results in the formation of an amide. For example, reacting 1-isobutylpiperidine with acetyl chloride would yield 1-acetyl-1-isobutylpiperidinium chloride, which upon deprotonation gives the corresponding N-acylpiperidine. While the nitrogen in this compound is already substituted, acylation is a common reaction for secondary piperidines and serves as a key synthetic transformation for related structures. The synthesis of N-acylpiperidines often involves reacting a piperidine with an acyl chloride in the presence of a base to neutralize the HCl byproduct. sphinxsai.comresearchgate.net
| Reaction Type | Electrophile | General Product | Example Product |
|---|---|---|---|
| Alkylation | Alkyl Halide (e.g., CH₃I) | Quaternary Ammonium Salt | 3-Cyano-1-isobutyl-1-methylpiperidin-1-ium iodide |
| Acylation | Acyl Chloride (e.g., Acetyl Chloride) | N-Acylpiperidine Derivative | 1-Acetyl-3-cyano-1-isobutylpiperidine (hypothetical, as N is tertiary) |
N-Oxidation and N-Deprotection Strategies
The nitrogen atom of the piperidine ring is a primary site for chemical modification, allowing for both oxidation to the corresponding N-oxide and removal of the isobutyl group.
N-Oxidation: The tertiary amine of this compound can be oxidized to form the corresponding N-oxide. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). The resulting N-oxides can serve as intermediates in further synthetic transformations or may exhibit altered biological activity. While N-oxidation is a common metabolic pathway for many tertiary amines, the in-vitro N-oxidation of piperidine itself has been shown to yield N-hydroxypiperidine and 2,3,4,5-tetrahydropyridine-1-oxide. researchgate.net The presence of the isobutyl group and the 3-cyano group will influence the reactivity and product distribution of the N-oxidation of this compound.
Modifications of the Piperidine Ring System
The piperidine ring itself is amenable to a range of chemical modifications, including oxidative and reductive transformations, as well as the introduction of new substituents.
Oxidative and Reductive Transformations of the Ring
The piperidine ring can undergo both oxidation and reduction, leading to a variety of new structures.
Oxidative Transformations: Oxidation of the piperidine ring can lead to the formation of various products, including the generation of iminium ions, which are valuable synthetic intermediates. nih.gov Electrochemical methods, sometimes mediated by catalysts like 9-azabicyclononane N-oxyl (ABNO), can be used for the α-cyanation of secondary piperidines, demonstrating the potential for functionalization adjacent to the nitrogen. nih.gov While this is for a secondary amine, similar principles could be adapted for the N-isobutyl derivative. Copper-catalyzed C-H oxidation of piperazines has been shown to produce 2,3-diketopiperazines, suggesting that similar transformations could be possible for piperidine derivatives under the right conditions. nih.gov
Reductive Transformations: The reduction of the nitrile group in this compound would yield the corresponding aminomethylpiperidine (B13870535) derivative. This transformation can be achieved using various reducing agents, such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation. The resulting primary amine provides a new site for further derivatization.
Introduction of Additional Substituents via C-H Activation or Halogenation
The carbon-hydrogen bonds of the piperidine ring can be directly functionalized to introduce new substituents.
C-H Activation: Transition metal-catalyzed C-H activation has emerged as a powerful tool for the functionalization of unactivated C-H bonds. ethz.chu-tokyo.ac.jpnih.govmdpi.com Palladium-catalyzed C-H functionalization reactions, often directed by a coordinating group, have been successfully applied to piperidine and pyrrolidine (B122466) rings. acs.org For instance, a directing group at the 3-position can guide the arylation to the C-4 position. acs.org While direct C-H activation of this compound has not been specifically reported, the existing literature on related systems suggests that this is a viable strategy for introducing aryl or other groups onto the piperidine backbone. nih.gov
Halogenation: The introduction of halogen atoms (chlorine, bromine, iodine) onto the piperidine ring can provide a handle for further synthetic transformations, such as cross-coupling reactions. Halogenation of alkanes can proceed via a free radical mechanism, often initiated by heat or light. libretexts.org For alkenes, halogenation typically proceeds through a cyclic halonium ion intermediate. researchgate.net The regioselectivity of the halogenation of this compound would be influenced by the electronic effects of the nitrile group and the steric bulk of the isobutyl group.
Strategies for Analytical Derivatization and Probe Synthesis
The synthesis of derivatized and labeled analogs of this compound is crucial for its analytical characterization and for studying its biological mechanisms.
Derivatization for Chiral Analysis (e.g., with 3,5-dinitrobenzoyl chloride)
As this compound is a chiral molecule, the separation and analysis of its enantiomers are often necessary. Chiral High-Performance Liquid Chromatography (HPLC) is a common technique for this purpose. To enhance the detectability and facilitate the separation of enantiomers, derivatization with a chiral derivatizing agent is often employed.
3,5-Dinitrobenzoyl chloride is a well-known chiral derivatizing agent. us.edu.pl It reacts with amines and alcohols to form diastereomeric amides or esters, respectively. These diastereomers can then be separated on a standard achiral HPLC column. The dinitrobenzoyl group provides a strong chromophore, enhancing UV detection. This approach has been successfully used for the chiral separation of various compounds, including amino acids. us.edu.pl The secondary amine obtained after N-dealkylation of this compound could be derivatized with 3,5-dinitrobenzoyl chloride to determine its enantiomeric purity.
Preparation of Labeled Analogs for Mechanistic Studies
Isotopically labeled analogs of this compound are invaluable tools for mechanistic studies, such as in drug metabolism and pharmacokinetic (DMPK) investigations. Common isotopes used for this purpose include carbon-14 (B1195169) (¹⁴C) and tritium (B154650) (³H).
The synthesis of a ¹⁴C-labeled version of this compound could be approached by incorporating a ¹⁴C-labeled precursor at a suitable stage in the synthetic route. For example, a synthesis could start from a ¹⁴C-labeled starting material to build the piperidine ring or the isobutyl group. nih.govnih.govdocumentsdelivered.com The synthesis of ¹⁴C-labeled piperidines has been reported, for instance, by using [¹⁴C]formaldehyde as a precursor. researchgate.net These labeled compounds allow for the tracking of the molecule and its metabolites in biological systems.
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed structural elucidation of organic molecules in solution. A comprehensive suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be required to unambiguously assign all proton (¹H), carbon (¹³C), and nitrogen (¹⁵N) resonances and to determine the compound's connectivity and stereochemistry.
¹H NMR Spectroscopy: The proton NMR spectrum of 1-Isobutylpiperidine-3-carbonitrile is expected to exhibit distinct signals corresponding to the isobutyl group and the piperidine (B6355638) ring protons. The isobutyl group would present as a doublet for the two methyl groups, a multiplet for the methine proton, and a doublet for the methylene (B1212753) protons attached to the nitrogen. The piperidine ring protons would show complex multiplets due to diastereotopicity and spin-spin coupling. The proton at the C3 position, being adjacent to the electron-withdrawing cyano group, would be shifted downfield.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environment. For this compound, nine distinct carbon signals are predicted. The carbon of the cyano group (C≡N) is expected to appear in the characteristic downfield region for nitriles (around 120 ppm). The carbons of the piperidine ring and the isobutyl group will have specific chemical shifts influenced by their substitution. udel.educompoundchem.comlibretexts.org
¹⁵N NMR Spectroscopy: While less common, ¹⁵N NMR can provide valuable information about the nitrogen environments. Two signals would be expected for this compound: one for the piperidine nitrogen and one for the nitrile nitrogen. The chemical shifts would be indicative of the hybridization and electronic environment of the nitrogen atoms.
2D NMR Spectroscopy:
COSY (Correlation Spectroscopy): This experiment would reveal the ¹H-¹H spin-spin coupling networks, allowing for the assignment of protons on adjacent carbons within the piperidine ring and the isobutyl group.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei, enabling the unambiguous assignment of each carbon atom's chemical shift based on the shifts of its attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation experiment shows couplings between protons and carbons separated by two or three bonds. It would be crucial for confirming the connectivity between the isobutyl group and the piperidine nitrogen, and the position of the cyano group at C3.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space correlations between protons that are in close proximity. It would be instrumental in determining the relative stereochemistry of the substituents on the piperidine ring, particularly the conformation of the isobutyl group and the orientation of the cyano group (axial vs. equatorial).
Predicted NMR Data for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Piperidine H2 | 2.8 - 3.0 | 55 - 58 |
| Piperidine H3 | 2.9 - 3.1 | 28 - 32 |
| Piperidine H4 | 1.6 - 1.8 | 25 - 29 |
| Piperidine H5 | 1.5 - 1.7 | 23 - 27 |
| Piperidine H6 | 2.3 - 2.5 | 53 - 56 |
| Isobutyl CH₂ | 2.1 - 2.3 | 65 - 69 |
| Isobutyl CH | 1.8 - 2.0 | 27 - 31 |
| Isobutyl CH₃ | 0.8 - 1.0 | 20 - 22 |
| Cyano C | - | 118 - 122 |
As this compound possesses a stereocenter at the C3 position, it exists as a pair of enantiomers. Chiral NMR techniques are essential for the analysis of enantiomeric mixtures. The use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs) can induce diastereomeric environments for the enantiomers, leading to the separation of their NMR signals. This allows for the determination of enantiomeric excess (e.e.) and, in some cases, the assignment of absolute configuration by comparing the observed shifts to those of known standards.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Pattern Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy. For this compound (C₁₀H₁₈N₂), the exact mass of the molecular ion [M+H]⁺ would be measured and compared to the calculated theoretical mass.
The fragmentation pattern observed in the tandem mass spectrum (MS/MS) provides valuable structural information. Key fragmentation pathways for this compound are predicted to involve:
Alpha-cleavage adjacent to the piperidine nitrogen, leading to the loss of the isobutyl group or fragments thereof. libretexts.orgmiamioh.edu
Cleavage of the piperidine ring, which is a characteristic fragmentation for such heterocyclic systems. nih.gov
Loss of the cyano group or HCN.
Predicted HRMS Fragmentation Data for this compound
| Fragment Ion (m/z) | Predicted Structure/Loss |
| [M+H]⁺ | Intact molecule with a proton |
| [M - C₄H₉]⁺ | Loss of the isobutyl group |
| [M - C₃H₇]⁺ | Loss of a propyl fragment from the isobutyl group |
| [M - HCN]⁺ | Loss of hydrogen cyanide |
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprint Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that provide a vibrational fingerprint of a molecule by probing its functional groups.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a strong, sharp absorption band characteristic of the nitrile (C≡N) stretch, expected in the range of 2220-2260 cm⁻¹. Other significant bands would include C-H stretching vibrations of the alkyl groups just below 3000 cm⁻¹, and C-N stretching and various bending vibrations in the fingerprint region (below 1500 cm⁻¹). nih.govnih.gov
Raman Spectroscopy: Raman spectroscopy would also clearly show the nitrile stretch. Due to the non-polar nature of many of the C-C and C-H bonds, the Raman spectrum would provide complementary information to the IR spectrum, particularly in the fingerprint region where the skeletal vibrations of the piperidine ring would be prominent. researchgate.netresearchgate.netnih.gov
Predicted Vibrational Spectroscopy Data for this compound
| Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Shift (cm⁻¹) |
| C-H stretch (alkyl) | 2850 - 2960 | 2850 - 2960 |
| C≡N stretch | 2220 - 2260 | 2220 - 2260 |
| CH₂ bend | ~1465 | ~1465 |
| C-N stretch | 1000 - 1250 | 1000 - 1250 |
X-ray Crystallography for Solid-State Molecular Architecture and Conformation
Single-crystal X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound can be obtained, this technique would precisely determine bond lengths, bond angles, and the conformation of the piperidine ring (e.g., chair, boat, or twist-boat). It would also reveal the relative orientation of the isobutyl and cyano substituents and provide insights into the intermolecular interactions, such as hydrogen bonding and van der Waals forces, that govern the crystal packing. rsc.orgnih.govrsc.orgrsc.orgmdpi.comacs.org
Chiral Analytical Techniques for Enantiomeric Excess Determination
Given the chirality of this compound, the determination of its enantiomeric excess is crucial, especially in a pharmaceutical context. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and reliable method for separating enantiomers. A variety of CSPs based on polysaccharides, proteins, or cyclodextrins could be screened to achieve baseline separation of the two enantiomers. google.comcapes.gov.brgoogle.comresearchgate.netnih.govsigmaaldrich.comrestek.comrestek.comnih.gov The use of a suitable mobile phase and detector (e.g., UV or mass spectrometer) would allow for the accurate quantification of each enantiomer and thus the determination of the enantiomeric excess of a given sample. In some cases, pre-column derivatization with a chiral reagent can be employed to form diastereomers that can be separated on a standard achiral column. researchgate.netnih.gov
Computational and Theoretical Investigations of 1 Isobutylpiperidine 3 Carbonitrile
Quantum Chemical Calculations for Electronic Structure and Molecular Properties
No published studies were found that specifically detail the use of quantum chemical calculations to investigate the electronic structure and molecular properties of 1-Isobutylpiperidine-3-carbonitrile.
There are no available research articles or data detailing the application of Density Functional Theory for the geometry optimization and determination of energy profiles for this compound.
No literature exists that reports the theoretical prediction of spectroscopic parameters, such as NMR chemical shifts or vibrational frequencies, for this compound.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Effects
A search of scientific databases yielded no studies on the use of Molecular Dynamics simulations to analyze the conformational landscape or the effects of solvents on this compound.
Ligand-Protein Docking and Molecular Modeling Studies for Potential Biological Targets
There is no publicly available research on ligand-protein docking or molecular modeling studies to identify and characterize the potential biological targets of this compound.
No studies were found that predict the binding modes or affinities of this compound for the CXCR7, SHP2, or STING receptors.
Without docking studies or other molecular modeling data, the molecular recognition mechanisms of this compound remain unelucidated.
Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling
QSAR and pharmacophore modeling are foundational pillars in modern drug discovery, enabling the translation of molecular structure into predictive models of biological activity. These approaches are particularly valuable for classes of compounds like piperidine (B6355638) derivatives, which are prevalent in many pharmaceuticals.
The development of predictive QSAR models is a systematic process that aims to establish a mathematical correlation between the structural or physicochemical properties of a series of compounds and their experimentally determined biological activities. For a compound like this compound and its analogs, this process would involve several key steps.
First, a dataset of piperidine derivatives with known biological activities (e.g., inhibitory concentrations like IC50 or binding affinities like Ki) against a specific biological target would be compiled. rsc.orgnih.gov Various computational techniques, including machine learning algorithms such as multiple linear regression (MLR), support vector machines (SVM), and genetic algorithms (GA), can then be employed to build the QSAR models. nih.gov These models are rigorously validated using both internal and external validation methods to ensure their robustness and predictive power. nih.gov
For instance, a hypothetical QSAR study on a series of piperidine-3-carbonitrile derivatives might yield a model with the following statistical parameters, indicating a strong correlation between the descriptors and the biological activity:
| Statistical Parameter | Value |
| r² (Correlation Coefficient) | 0.85 |
| q² (Cross-validated r²) | 0.78 |
| F-statistic | 65.4 |
| Standard Error of Estimate | 0.21 |
| This table is illustrative and based on typical values found in QSAR studies of similar heterocyclic compounds. |
Such a model could then be used to predict the biological activity of novel, unsynthesized derivatives of this compound, thereby guiding the selection of the most promising candidates for synthesis and experimental testing. The ultimate goal is to create a statistically significant model that can reliably forecast the biological potential of new chemical entities within the same structural class. rsc.org
Pharmacophore modeling, on the other hand, focuses on the three-dimensional arrangement of essential chemical features that a molecule must possess to interact with a specific biological target. fiveable.menih.gov A pharmacophore model can be generated based on a set of active ligands (ligand-based) or from the structure of the biological target's active site (structure-based). nih.gov For this compound, a pharmacophore model would identify key features such as hydrogen bond donors and acceptors, hydrophobic regions, and charged centers that are crucial for its biological activity. This model serves as a 3D query for virtual screening to identify other compounds that fit the pharmacophoric requirements. nih.gov
A critical outcome of QSAR studies is the identification of key molecular descriptors that significantly influence the biological activity of a compound. These descriptors can be broadly categorized into electronic, steric, hydrophobic, and topological properties. For piperidine-based compounds, including this compound, certain structural features are often found to be pivotal for their activity.
For example, in a QSAR study of related piperidine derivatives, the following types of descriptors might be identified as being important for activity:
| Descriptor Type | Example Descriptor | Potential Influence on Activity |
| Electronic | Dipole Moment, Partial Charges | Governs electrostatic interactions with the target protein. |
| Steric | Molecular Volume, Surface Area, Molar Refractivity | Influences the fit of the molecule within the binding pocket. |
| Hydrophobic | LogP (Partition Coefficient) | Affects membrane permeability and hydrophobic interactions with the target. |
| Topological | Connectivity Indices, Shape Indices | Describes the size, shape, and degree of branching of the molecule. |
| This table illustrates the types of descriptors commonly found to be significant in QSAR studies of piperidine analogs. |
Specifically for this compound, the isobutyl group would be a key contributor to the steric and hydrophobic properties of the molecule. The cyano group, with its electron-withdrawing nature, would significantly impact the electronic descriptors. The piperidine ring itself provides a core scaffold with a specific topology and conformational flexibility. Understanding the relative importance of these descriptors allows medicinal chemists to make informed decisions about which parts of the molecule to modify to enhance its biological activity. For instance, if a QSAR model indicates that increased hydrophobicity is correlated with higher potency, derivatives with larger alkyl groups might be synthesized. Conversely, if steric bulk in a particular region is found to be detrimental, smaller substituents would be explored.
In Silico Screening and Virtual Library Design for Novel Derivatives
Building upon the insights gained from QSAR and pharmacophore modeling, in silico screening and virtual library design represent the next logical steps in the computational drug discovery pipeline. These methods allow for the rapid evaluation of large numbers of virtual compounds, focusing synthetic efforts on those with the highest probability of success.
Virtual screening involves the use of computational methods to screen vast libraries of chemical compounds against a biological target to identify potential hits. nih.govnih.gov For this compound, a virtual screening campaign could be initiated using a pharmacophore model derived from it or a related active compound. nih.gov This pharmacophore would serve as a filter to search large compound databases, such as ZINC or PubChem, for molecules that possess the required 3D arrangement of chemical features. The resulting hits can then be further evaluated using molecular docking simulations to predict their binding mode and affinity for the target protein. nih.gov
Following virtual screening, or as a more focused approach, a virtual library of novel derivatives of this compound can be designed. This involves systematically modifying the parent structure by introducing a variety of substituents at different positions. For example, the isobutyl group could be replaced with other alkyl or aryl groups, and the cyano group could be substituted with other functional groups. The designed virtual library can then be subjected to the previously developed QSAR models to predict the activity of each derivative. This allows for a rapid in silico assessment of a wide range of structural modifications without the need for immediate chemical synthesis.
The general workflow for virtual library design and screening for novel derivatives of this compound would be as follows:
Scaffold Definition: The this compound core is defined as the central scaffold.
Enumeration of Building Blocks: A diverse set of chemical building blocks (e.g., various alkyl chains, aromatic rings, functional groups) are selected for substitution at specific points on the scaffold.
Virtual Library Generation: A computational tool combines the scaffold with the building blocks to generate a large library of virtual derivatives.
Property Prediction: The generated library is then screened using the developed QSAR models to predict the biological activity of each compound. Physicochemical properties (e.g., LogP, molecular weight) are also calculated to ensure drug-likeness.
Prioritization and Selection: The virtual compounds are ranked based on their predicted activity and favorable physicochemical properties. A smaller, more manageable set of the most promising derivatives is then selected for chemical synthesis and experimental validation.
Through these iterative cycles of computational design, prediction, and experimental feedback, the process of discovering novel and more potent analogs of this compound can be significantly accelerated.
Structure Activity Relationship Sar Studies on 1 Isobutylpiperidine 3 Carbonitrile and Analogous Scaffolds
Impact of Substitution Patterns on Biological Efficacy
The biological activity of piperidine (B6355638) derivatives can be significantly altered by the nature and position of substituents on the piperidine ring and the nitrogen atom.
The position of the nitrile group on the piperidine ring is a critical determinant of biological activity. The electronic properties and steric hindrance of the molecule are influenced by the location of this group. For instance, the C-H bond at the C3 position is electronically deactivated due to the inductive effect of the nitrogen atom, which can influence its interaction with target proteins. nih.govresearchgate.net In contrast, the electronic deactivation is less pronounced at the C4 position, which is also sterically more accessible. nih.gov
Research on related piperidine structures has shown that the position of substituents can drastically alter biological outcomes. For example, in a series of N-(1-arylalkyl-piperidin-4-yl) carboxamides, these compounds showed higher affinities for certain receptors compared to their N-(4-arylalkylamino-piperidin-1-yl) carboxamide counterparts, highlighting the importance of substituent placement. nih.gov While direct comparative studies on the biological efficacy of 1-isobutylpiperidine-3-carbonitrile versus its C4-nitrile isomer are not extensively detailed in the provided results, the principles of positional isomerism in piperidine derivatives suggest that such a change would likely have a significant impact on activity. The diverse biological roles of piperidine-containing compounds are highly dependent on the type and location of substituents on the heterocyclic ring. researchgate.net
The N-alkyl substituent plays a crucial role in modulating the pharmacological profile of piperidine derivatives. Variations in the length, branching, and nature of the N-alkyl chain can affect binding affinity and selectivity for biological targets.
Studies on related piperidine structures have demonstrated the significant impact of modifying the N-alkyl group. For example, in a series of piperidine naphthamides, a benzyl (B1604629) group at the N1 position was found to be optimal for interaction with D(4.2) and 5-HT(2A) receptors. nih.gov Increasing the linker length between a phenyl ring and the basic nitrogen atom led to a decrease in affinity for these receptors. nih.gov Similarly, in another study, introducing a methyl group at the piperidine nitrogen resulted in high σ1 receptor affinity. nih.gov
A study on N-alkyl branched-chain piperidine salts as cholinesterase inhibitors also underscores the importance of the N-alkyl substituent in determining biological activity. nih.gov These findings collectively suggest that moving beyond the isobutyl group to other alkyl chains—such as shorter, longer, or cyclic alkyl groups—would likely lead to a range of biological activities for piperidine-3-carbonitrile analogs.
Table 1: Impact of N-Alkyl Substitution on Receptor Affinity in Piperidine Derivatives
| N-Substituent | Receptor Affinity | Reference |
| Benzyl | Favorable for D(4.2) and 5-HT(2A) receptors | nih.gov |
| Phenylpropyl | Potent for D(4.2) receptor, reduced for 5-HT(2A) | nih.gov |
| Methyl | High for σ1 receptor | nih.gov |
Stereochemical Determinants of Biological Activity
Chirality and the three-dimensional arrangement of atoms in a molecule are fundamental to its interaction with biological macromolecules, which are themselves chiral.
Enantiomers, being non-superimposable mirror images, can exhibit vastly different pharmacological activities. This is because the binding site of a target protein is stereospecific, and only one enantiomer may fit correctly to elicit a biological response. For chiral compounds, it is often the case that one enantiomer is significantly more active than the other. mdpi.comnih.gov
While specific data on the enantiomers of this compound is not available in the search results, the principle of stereoselectivity is well-established. For instance, in a study of 3-Br-acivicin isomers, only the (5S, αS) isomers showed significant antiplasmodial activity, suggesting that their uptake and target interaction are stereoselective. mdpi.com This highlights that the specific 3D orientation of the isobutyl and nitrile groups in this compound would be critical for its biological function.
Diastereomers have different physical properties and can adopt distinct conformational preferences, which in turn affects their ability to bind to a biological target. The orientation of substituents (axial vs. equatorial) on the piperidine ring can significantly influence the molecule's shape and its interactions. rsc.org
The conformational behavior of the piperidine ring is influenced by the interplay of electrostatic interactions, hyperconjugation, and steric factors. nih.govresearchgate.net For example, in substituted N-acylpiperidines, allylic strain can dictate an axial orientation for a 2-substituent. nih.gov The presence of different substituents can lead to the formation of cis and trans diastereomers, which can have different stabilities and biological activities. nih.gov For instance, in one study, the cis-configuration of the main diastereomer of a piperidine derivative was confirmed by the NMR signal of the axially oriented proton at the 3-position. nih.gov These findings suggest that the relative stereochemistry of the substituents in analogs of this compound would have a profound effect on their conformational preferences and, consequently, their biological activity.
Role of the Nitrile Functional Group in Molecular Recognition
The nitrile group, though often considered a simple functional group, plays a versatile role in molecular recognition and can significantly contribute to a molecule's biological activity. nih.govcontinental.edu.permit.edu.vnresearchgate.net
The nitrile moiety is a good hydrogen bond acceptor and can participate in hydrogen bonding with hydrogen bond donors from a protein, such as the amide groups in the protein backbone or the side chains of amino acids. nih.govnih.gov It can also interact with bridging water molecules in the binding site. nih.govcontinental.edu.peresearchgate.net Furthermore, the nitrile group can engage in hydrophobic interactions. nih.gov
In medicinal chemistry, nitrile groups are often used as bioisosteres for carbonyl, hydroxyl, or carboxyl groups, and even halogen atoms. nih.govcontinental.edu.permit.edu.vnresearchgate.net The electron-withdrawing nature of the nitrile can also influence the electronic properties of the molecule, potentially enhancing π-π stacking interactions if attached to an aromatic ring. nih.gov The incorporation of a nitrile group can also improve pharmacokinetic properties, such as solubility and metabolic stability. nih.govnih.gov In some cases, the nitrile group can even form a covalent bond with the target protein, leading to irreversible inhibition. researchgate.netnih.gov
Bioisosteric Replacements for the Nitrile Moiety
Bioisosterism, the strategy of replacing a functional group with another that retains similar biological activity, is a powerful tool in drug design. cambridgemedchemconsulting.com The nitrile group in this compound is a key pharmacophoric element, and its replacement with various bioisosteres can have a profound impact on the compound's properties.
The nitrile group is often considered a bioisostere for carbonyl, hydroxyl, and even halogen groups. researchgate.net Its linear geometry and ability to act as a hydrogen bond acceptor are critical to its function. nih.govresearchgate.net When considering replacements, it is essential to maintain or improve upon these characteristics.
Table 1: Bioisosteric Replacements for the Nitrile Group and Their Potential Impact
| Bioisosteric Replacement | Potential Impact on Biological Activity | Rationale |
| Tetrazole | May enhance metabolic stability and acidity. Can act as a strong hydrogen bond donor and acceptor. | The tetrazole ring is a well-established carboxylic acid bioisostere and can mimic the charge distribution of the nitrile group. |
| Oxadiazole | Can modulate lipophilicity and hydrogen bonding capacity. Different isomers (1,2,4- vs. 1,3,4-) offer distinct electronic and steric profiles. | The oxadiazole ring can serve as a hydrogen bond acceptor and its heterocyclic nature can influence solubility and metabolic pathways. |
| Thiazole (B1198619) | Introduces a sulfur atom which can alter metabolic stability and potential for additional interactions. | The thiazole ring can participate in various non-covalent interactions and may offer a different metabolic profile compared to oxygen-containing heterocycles. |
| Amide | Can act as both a hydrogen bond donor and acceptor, potentially forming more extensive interactions with the target. | The amide group is a classic bioisostere for esters and can introduce additional hydrogen bonding capabilities. |
| Trifluoromethyl | Increases lipophilicity and can block metabolic oxidation at that position. nih.gov | The trifluoromethyl group is a bioisostere for a methyl or tert-butyl group and is known for its metabolic blocking properties. nih.gov |
The choice of a bioisosteric replacement is guided by the specific biological target and the desired physicochemical properties of the final compound. For instance, replacing the nitrile with a tetrazole ring can increase the acidity of the molecule, which may be beneficial for certain target interactions. Conversely, an oxadiazole might be chosen to fine-tune the lipophilicity and solubility of the compound.
Hydrogen Bonding and Dipole Interactions of the Nitrile Group
The nitrile group, with its sp-hybridized nitrogen atom and a lone pair of electrons, is a competent hydrogen bond acceptor. researchgate.netrsc.org This ability to form hydrogen bonds is a critical determinant of the biological activity of many nitrile-containing compounds. nih.gov The nitrogen atom can interact with hydrogen bond donors such as the hydroxyl groups of serine or threonine residues, the amide protons of the protein backbone, or even bound water molecules within the active site of a target protein. nih.gov
The strength of these hydrogen bonds can be influenced by the electronic environment of the nitrile group. Electron-withdrawing groups attached to the carbon atom of the nitrile can decrease the electron density on the nitrogen, thereby weakening its hydrogen bond accepting capacity. Conversely, electron-donating groups can enhance this ability.
Beyond hydrogen bonding, the strong dipole moment of the nitrile group plays a significant role in its interactions with biological macromolecules. nih.gov This dipole can engage in favorable dipole-dipole or dipole-ion interactions with polar residues in the binding pocket. nih.gov For example, the nitrile's negative pole (the nitrogen atom) can interact with positively charged residues like arginine or lysine, or with metal ions that may be present in the active site.
Systematic Structural Modifications to Optimize Biological Potency and Selectivity
Systematic structural modifications are the cornerstone of lead optimization in drug discovery. For the this compound scaffold, these modifications aim to enhance biological potency, improve selectivity for the desired target over off-targets, and optimize pharmacokinetic properties.
A common strategy involves the modification of the piperidine ring. The piperidine moiety is a prevalent feature in many pharmaceuticals and its substitution pattern can significantly influence biological activity. nih.govencyclopedia.pub For instance, introducing substituents at different positions on the piperidine ring can alter the compound's conformation and its fit within the binding site. The nature of these substituents, whether they are alkyl groups, halogens, or other functional groups, can also impact lipophilicity, metabolic stability, and target affinity. nih.gov
Another key area for modification is the isobutyl group attached to the piperidine nitrogen. Altering the size, shape, and lipophilicity of this group can directly affect how the molecule interacts with the target protein. For example, replacing the isobutyl group with other alkyl chains, cyclic fragments, or aromatic moieties can probe the steric and electronic requirements of the binding pocket.
Table 2: Examples of Systematic Structural Modifications and Their Rationale
| Modification Site | Structural Change | Rationale for Modification |
| Piperidine Ring | Introduction of substituents (e.g., methyl, hydroxyl) at C-4 or C-5. | To probe for additional binding interactions and to modulate the conformational flexibility of the ring. |
| Replacement of the piperidine with a different heterocyclic core (e.g., pyrrolidine (B122466), morpholine). nih.gov | To assess the importance of the piperidine ring for activity and to alter physicochemical properties. | |
| Isobutyl Group | Variation of the alkyl chain length (e.g., propyl, pentyl). | To optimize hydrophobic interactions within the binding pocket. |
| Introduction of cyclic or aromatic moieties. | To explore additional steric and electronic interactions and potentially increase binding affinity. | |
| Nitrile Group | Conversion to an amide or a carboxylic acid. researchgate.net | To evaluate the importance of the nitrile's electronic and hydrogen bonding properties and to introduce new interaction points. |
These systematic modifications, often guided by computational modeling and SAR data from previous analogs, allow for a rational exploration of the chemical space around the this compound scaffold. The goal is to identify compounds with an optimal balance of potency, selectivity, and drug-like properties.
Elucidation of Key Pharmacophoric Elements for Target Engagement
A pharmacophore model defines the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological activity. For this compound and its analogs, elucidating the key pharmacophoric elements is crucial for understanding their mechanism of action and for designing new, more effective compounds. nih.gov
Based on the structure of this compound, a hypothetical pharmacophore model can be proposed. This model would likely include:
A hydrogen bond acceptor feature: This is represented by the nitrogen atom of the nitrile group, which can interact with hydrogen bond donors on the target protein. nih.govrsc.org
A hydrophobic feature: The isobutyl group provides a significant hydrophobic region that can engage in van der Waals interactions with nonpolar residues in the binding pocket.
A basic nitrogen atom: The nitrogen atom of the piperidine ring is basic and can be protonated at physiological pH. This positive charge can form an ionic interaction or a hydrogen bond with an acidic residue on the target.
A specific spatial arrangement: The relative positions of these features are critical for optimal binding. The piperidine ring acts as a scaffold, holding the nitrile and isobutyl groups in a defined orientation.
Table 3: Key Pharmacophoric Elements and Their Presumed Roles
| Pharmacophoric Element | Structural Feature | Presumed Role in Target Engagement |
| Hydrogen Bond Acceptor | Nitrile group | Forms a key hydrogen bond with a donor group on the target. nih.govresearchgate.net |
| Hydrophobic Group | Isobutyl group | Occupies a hydrophobic pocket in the binding site, contributing to binding affinity. |
| Basic Center | Piperidine nitrogen | Forms an ionic or hydrogen bond interaction with an acidic residue. |
| Scaffold | Piperidine ring | Orients the other pharmacophoric features in the correct conformation for binding. |
The validation and refinement of this pharmacophore model would typically involve the synthesis and biological evaluation of a series of analogs where each pharmacophoric element is systematically modified or removed. mdpi.com For example, replacing the nitrile with a non-hydrogen bonding group would be expected to significantly reduce activity if the hydrogen bond is indeed critical. Similarly, altering the size and shape of the hydrophobic group would provide insights into the dimensions of the corresponding binding pocket. Computational methods, such as 3D-QSAR and molecular docking, can also be employed to further refine the pharmacophore model and to visualize how these molecules interact with their biological target. nih.gov
In Vitro Biological Activity Investigations of 1 Isobutylpiperidine 3 Carbonitrile and Analogs
Assays for Modulation of Specific Enzyme Activities and Receptors
Evaluation of Src Homology-2 Phosphatase (SHP2) Inhibition
The enzyme Src homology-2 phosphatase (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell signaling and is a recognized target in medicinal chemistry research. nih.govnih.gov The inhibitory potential of novel compounds against SHP2 is often evaluated to assess their therapeutic promise. nih.gov
The development of small molecule inhibitors targeting the catalytic domain of SHP2 is a primary strategy in this field. nih.gov However, a significant challenge has been the positively charged nature of the SHP2 active site, which tends to bind to negatively charged, non-drug-like molecules. nih.gov To address this, research efforts have focused on designing uncharged derivatives as potential SHP2 inhibitors. nih.gov
In vitro enzymatic assays are fundamental to determining the inhibitory activity of these compounds. A common method involves incubating the SHP2 enzyme with a substrate, such as p-nitrophenyl phosphate (B84403) (pNPP), and measuring the product formation. nih.gov To test for inhibition, the enzyme is pre-incubated with the test compound before the substrate is added. nih.gov The concentration at which a compound inhibits 50% of the enzyme's activity is known as the IC50 value. For instance, studies have identified compounds with IC50 values in the micromolar and even sub-micromolar ranges, demonstrating significant potency. nih.govnih.gov Furthermore, selectivity is a key consideration, and the inhibitory activity against SHP2 is often compared to its activity against the analogous enzyme, SHP1. nih.gov
For example, a study on pyrazoline derivatives identified compounds that competitively bind to the catalytic domain of SHP2. nih.gov Another study on 1H-pyrrole-3-carbonitrile derivatives also demonstrated inhibitory potential. nih.gov The anti-proliferative effects of these inhibitors are often further investigated in cancer cell lines. nih.govnih.gov
Table 1: Examples of SHP2 Inhibitory Activity Data
| Compound Type | Target | Assay Method | Key Findings |
|---|---|---|---|
| Pyrazoline derivatives | SHP2 | Enzymatic assay (pNPP substrate) | Identified competitive inhibitors with IC50 values ranging from 1.56 µM to 34.17 µM. nih.gov |
| 1H-pyrrole-3-carbonitrile derivatives | SHP2 | Not specified in provided context | Showed inhibitory potential. nih.gov |
| Various small molecules | SHP2 | Colorimetric enzymatic assay | Identified hits with significant inhibition at 100 µM. nih.gov |
| IACS-13909 | SHP2 | Phosphatase activity assay | Potent and specific allosteric inhibitor with no significant inhibition of SHP1. nih.gov |
Assessment of C-X-C Chemokine Receptor Type 7 (CXCR7) Modulation
C-X-C chemokine receptor type 7 (CXCR7), also known as atypical chemokine receptor 3 (ACKR3), is a G protein-coupled receptor (GPCR) that binds to the chemokines CXCL11 and CXCL12. mdpi.comgoogle.com It is involved in various physiological and pathological processes, making it a target for therapeutic intervention. google.comnih.gov Unlike typical chemokine receptors, CXCR7 does not activate canonical G protein-mediated signaling but rather signals through β-arrestin recruitment. multispaninc.comnih.gov
The modulation of CXCR7 by compounds such as those with a piperidine (B6355638) scaffold has been investigated. google.comepo.org In vitro assays are employed to characterize the interaction of these compounds with the receptor. These assays can determine whether a compound acts as an agonist or antagonist. For instance, some compounds have been shown to inhibit glioma cell proliferation in vitro, suggesting an antagonistic effect. epo.org
Functional assays for CXCR7 often involve measuring β-arrestin recruitment. multispaninc.com This can be achieved using various technologies, such as NanoBiT technology, which relies on structural complementation. nih.gov When a CXCR7 agonist binds to the receptor, it induces a conformational change that promotes the recruitment of β-arrestin. This interaction can be detected and quantified to determine the potency and efficacy of the compound. Other methods include reporter gene assays to detect GPCR activation. nih.gov
Interestingly, some compounds initially identified as antagonists were later found to act as agonists in different assay systems, highlighting the complexity of CXCR7 pharmacology. mdpi.com Furthermore, CXCR7 has been found to be a broad-spectrum scavenger for opioid peptides, a function that can be modulated by selective competitors. nih.gov
Table 2: In Vitro Assays for CXCR7 Modulation
| Assay Type | Principle | Application |
|---|---|---|
| β-Arrestin Recruitment Assay | Measures the recruitment of β-arrestin to the activated receptor. multispaninc.com | Determining agonist/antagonist activity of test compounds. multispaninc.com |
| Reporter Gene Assay | Detects GPCR activation through the expression of a reporter gene. nih.gov | Assessing the functional consequences of receptor modulation. nih.gov |
| Cell Proliferation Assay | Measures the effect of compounds on the growth of cancer cell lines expressing CXCR7. epo.org | Evaluating the anti-proliferative potential of CXCR7 modulators. epo.org |
| Chemotaxis Assay | Assesses the ability of compounds to block cell migration towards a chemokine gradient. | Investigating the role of CXCR7 in cell migration. |
Characterization of Stimulator of Interferon Genes (STING) Agonist Activity
The stimulator of interferon genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating an immune response. nih.govfrontiersin.org Activation of STING leads to the production of type I interferons and other pro-inflammatory cytokines, making it an attractive target for immunotherapy in cancer and infectious diseases. nih.govnih.gov
The discovery of small molecule STING agonists is an active area of research. nih.gov A series of 1H-pyrrole-3-carbonitrile derivatives have been identified as potential STING agonists. nih.gov In vitro assays are crucial for characterizing the activity of these compounds. These assays typically involve measuring the ability of the compounds to bind to STING and induce downstream signaling events.
One common method is a reporter gene assay, where cells are engineered to express a reporter gene, such as luciferase, under the control of an IFN-responsive promoter. nih.govresearchgate.net Treatment of these cells with a STING agonist leads to the activation of the STING pathway and subsequent expression of the reporter gene, which can be quantified. nih.govresearchgate.net Human monocytic THP-1 cells are frequently used for these assays. nih.gov
Furthermore, the direct binding of compounds to STING can be assessed using techniques like thermal shift assays. The ability of a compound to induce the phosphorylation of key downstream signaling proteins, such as TBK1 and IRF3, is also a key indicator of STING agonist activity and can be measured by Western blotting. nih.gov The expression of STING target genes, including IFNB1 and CXCL10, can be quantified using RT-qPCR. nih.gov
Table 3: In Vitro Assays for STING Agonist Activity
| Assay Type | Principle | Application |
|---|---|---|
| Reporter Gene Assay | Measures the activation of an IFN-responsive promoter driving a reporter gene. nih.govresearchgate.net | Screening for and characterizing STING agonists. nih.govnih.gov |
| Phosphorylation Assay | Detects the phosphorylation of downstream signaling proteins like TBK1 and IRF3. nih.gov | Confirming the activation of the STING signaling cascade. nih.gov |
| Gene Expression Analysis (RT-qPCR) | Quantifies the mRNA levels of STING target genes. nih.gov | Assessing the functional outcome of STING activation. nih.gov |
| Thermal Shift Assay | Measures the stabilization of the STING protein upon ligand binding. | Evaluating direct binding of compounds to STING. |
Investigation of Janus Kinase (JAK) Family Inhibition
The Janus kinase (JAK) family of tyrosine kinases plays a pivotal role in cytokine and growth factor signaling through the JAK-STAT pathway. thermofisher.comnih.gov This pathway is integral to numerous cellular functions, including proliferation, differentiation, and immune responses. thermofisher.com Dysregulation of the JAK-STAT pathway is implicated in various diseases, making JAKs important therapeutic targets.
The inhibitory activity of compounds against the JAK family is assessed using a variety of in vitro assays. Homogeneous cell-based assays are commonly used for high-throughput screening of JAK inhibitors. nih.gov These assays often measure the phosphorylation of downstream STAT proteins. For example, the SureFire pSTAT5 AlphaScreen assay and the GeneBLAzer fluorescence resonance energy transfer (FRET) assay are two such methods that have been shown to yield comparable results for JAK2 inhibitors. nih.gov
Enzyme-linked immunosorbent assays (ELISAs) are also widely used to quantify the levels of phosphorylated STAT proteins in cell lysates following treatment with potential inhibitors. thermofisher.com These assays provide a direct measure of the inhibition of JAK activity within a cellular context. thermofisher.com Furthermore, flow cytometry can be employed to analyze STAT phosphorylation at the single-cell level. thermofisher.com
To create specific assays, researchers can utilize systems that rely on a cytosolic tyrosine kinase, such as a JAK protein, and an adapter protein to monitor the effects of inhibitors on ligand-stimulated signaling. youtube.com These cellular assays provide valuable data on the potency and selectivity of JAK inhibitors in a physiologically relevant environment. nih.gov
Table 4: In Vitro Assays for JAK Family Inhibition
| Assay Type | Principle | Application |
|---|---|---|
| Homogeneous Cell-Based Assays (e.g., AlphaScreen, FRET) | Detect the phosphorylation of STAT proteins in a high-throughput format. nih.gov | Screening and profiling of JAK inhibitors. nih.gov |
| ELISA | Quantifies the levels of phosphorylated STAT proteins in cell lysates. thermofisher.com | Measuring the inhibition of JAK activity in cells. thermofisher.com |
| Flow Cytometry | Analyzes STAT phosphorylation at the single-cell level. thermofisher.com | Detailed analysis of inhibitor effects on cell populations. thermofisher.com |
| Custom Cell-Based Assays | Utilize specific JAKs and adapter proteins to monitor signaling. youtube.com | Studying the inhibition of specific JAK-mediated pathways. youtube.com |
CYP3A4 Enzyme Inhibition Profiling
Cytochrome P450 3A4 (CYP3A4) is a critical enzyme involved in the metabolism of a vast number of drugs. Inhibition of CYP3A4 can lead to drug-drug interactions, altering the efficacy and safety of co-administered medications. Therefore, assessing the potential of new chemical entities to inhibit CYP3A4 is a standard and crucial step in drug discovery and development.
In vitro assays are the primary method for evaluating CYP3A4 inhibition. These assays typically utilize human liver microsomes, which are a rich source of CYP enzymes, or recombinant CYP3A4 enzyme. A specific substrate for CYP3A4 is incubated with the enzyme in the presence and absence of the test compound. The formation of the metabolite is then measured, often using liquid chromatography-mass spectrometry (LC-MS/MS).
The inhibitory potential of a compound is usually expressed as its IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in enzyme activity. This data helps to predict the likelihood of a compound causing clinically significant drug interactions. While specific data for 1-Isobutylpiperidine-3-carbonitrile was not found in the provided search results, this type of profiling is a standard practice for any compound intended for further development.
Cell-Based Assays for Signaling Pathway Analysis
For SHP2 signaling , cellular thermal shift assays (CETSA) are a powerful method to confirm target engagement of inhibitors in intact cells. jove.comnih.gov This technique is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability. nih.gov By heating cells treated with a compound and then quantifying the amount of soluble SHP2, one can determine if the compound is binding to and stabilizing the protein. jove.comnih.gov This assay can be adapted to a high-throughput format for screening purposes. nih.govnih.gov
In the context of CXCR7 signaling , cell-based assays are used to investigate the downstream consequences of receptor modulation. As CXCR7 primarily signals through β-arrestin, assays that measure β-arrestin recruitment are central to understanding its function. multispaninc.com The PathHunter β-Arrestin GPCR assay is one such example, where receptor activation leads to the complementation of two β-galactosidase enzyme fragments, generating a chemiluminescent signal. eurofinsdiscovery.com Cell migration assays are also crucial for studying the functional effects of CXCR7 modulators, as this receptor is known to play a role in cell motility. nih.gov
For the STING signaling pathway , cell-based reporter assays are a mainstay. nih.govinvivogen.com These assays utilize cell lines, such as HEK293T or THP-1, that have been engineered to express a reporter gene (e.g., luciferase) under the control of an interferon-stimulated response element (ISRE). invivogen.comnih.gov Activation of the STING pathway by an agonist leads to the production of the reporter protein, which can be easily quantified. nih.govnih.gov These reporter cells can be wild-type or deficient in certain pathway components, allowing for detailed mechanistic studies. invivogen.com
Analysis of the JAK-STAT signaling pathway heavily relies on cell-based assays that measure the phosphorylation of STAT proteins. nih.govnih.gov Human erythroleukemia (HEL) cells, which have a constitutively active JAK2 V617F mutation, are a common model system for testing JAK2 inhibitors. nih.gov Assays like the SureFire pSTAT5 assay and GeneBLAzer reporter assay can be used to monitor the activity of the pathway downstream of JAK2. nih.gov Various cell lines, including THP-1, TF-1, and Jurkat cells, can be used to study receptor-mediated phosphorylation of different STAT proteins in response to various agonists. nih.gov Luminex multiplex assays also offer a high-throughput method for analyzing multiple targets in the JAK-STAT pathway simultaneously. creative-proteomics.com
Analysis of Ras-MAPK, JAK-STAT, and PI3K-AKT Pathway Modulation
The Ras-MAPK, JAK-STAT, and PI3K-AKT signaling pathways are critical regulators of cell proliferation, differentiation, survival, and inflammation. Dysregulation of these pathways is implicated in numerous diseases, including cancer and autoimmune disorders, making them important targets for therapeutic intervention. Consequently, novel compounds, including piperidine derivatives, are often evaluated for their ability to modulate these cascades.
Ras-MAPK Pathway: The Ras/Raf/MEK/ERK (MAPK) pathway is a key signaling cascade that transmits signals from cell surface receptors to the nucleus, influencing a wide range of cellular processes. nih.gov The natural product piperine (B192125), which contains a piperidine moiety, has been shown to affect the MAPK signaling pathway. nih.gov Alterations in the cellular redox state, which can be influenced by certain compounds, have also been shown to modulate Ras/MAPK signaling. nih.gov
JAK-STAT Pathway: The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is essential for cytokine signaling and immune responses. nih.govnih.gov Several inhibitors of the JAK-STAT pathway, some of which are piperidine derivatives, have been developed for the treatment of inflammatory conditions and cancers. nih.govresearchgate.netresearchgate.net The general strategy involves inhibiting the kinase activity of JAKs, which in turn prevents the phosphorylation and activation of STAT proteins. nih.govmdpi.com
PI3K-AKT Pathway: The Phosphoinositide 3-kinase (PI3K)/AKT pathway is a major signaling route involved in cell growth, survival, and metabolism. researchgate.netnih.gov A number of piperidine-containing compounds have been investigated as inhibitors of this pathway, particularly targeting the AKT kinase. researchgate.netnih.govresearchgate.net Inhibition of AKT phosphorylation is a common readout for the activity of compounds targeting this pathway. nih.govnih.gov For example, some furan-pyrazole piperidine derivatives have demonstrated good Akt1 inhibitory activity. researchgate.net
Table 1: Overview of Pathway Modulation by Piperidine Analogs
| Pathway | General Role | Involvement of Piperidine Analogs |
| Ras-MAPK | Cell proliferation, differentiation, survival | Piperine has been shown to modulate this pathway. nih.gov |
| JAK-STAT | Immune response, inflammation | Piperidine derivatives are components of some JAK inhibitors. nih.govresearchgate.net |
| PI3K-AKT | Cell growth, survival, metabolism | Various piperidine analogs have been developed as AKT inhibitors. researchgate.netnih.gov |
Reporter Gene Assays for Target Pathway Activation or Inhibition
Reporter gene assays are a fundamental tool in molecular biology and drug discovery for studying the activity of signaling pathways. nih.govyoutube.com These assays utilize a reporter gene (e.g., luciferase or green fluorescent protein) linked to a transcriptional response element that is sensitive to the activation of a specific pathway. youtube.com
The primary application of reporter gene assays is to screen for compounds that either activate or inhibit a signaling pathway of interest. youtube.comacs.org An increase or decrease in the reporter gene's expression, which can be quantified by measuring light output or fluorescence, indicates that the compound is modulating the pathway. youtube.com While a powerful tool, it is crucial to be aware of potential confounding factors and the possibility of false-positive results that can arise from the assay methodology itself. nih.gov
Currently, there is no published data available that utilizes reporter gene assays to assess the activity of this compound on any specific signaling pathway.
Studies on Cellular Proliferation and Differentiation Mechanisms (e.g., glioma cell lines)
A critical area of in vitro pharmacological investigation is the effect of novel compounds on cell proliferation and differentiation, particularly in the context of cancer research. Glioma, a type of brain tumor, and its associated cancer stem cells (GSCs) are often used as models to study the anti-proliferative potential of new chemical entities. nih.gov
Piperine, a naturally occurring compound featuring a piperidine ring, has been reported to inhibit the proliferation of glioma cells. nih.gov Furthermore, other piperidine derivatives have been synthesized and evaluated for their effects on human glioblastoma cell lines. acs.org These studies typically involve treating cancer cell lines with the compound of interest and measuring cell viability, proliferation rates, and markers of apoptosis (programmed cell death). nih.gov
No studies have been published on the effects of this compound on the proliferation or differentiation of glioma cell lines or any other cell type.
Determination of Binding Affinity and Selectivity via Biophysical Techniques
Biophysical techniques are essential for characterizing the direct interaction between a compound and its biological target. Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are two powerful methods used to determine the binding affinity, selectivity, and thermodynamics of these interactions.
Surface Plasmon Resonance (SPR) for Kinetic Binding Studies
Surface Plasmon Resonance (SPR) is a label-free optical technique that allows for the real-time monitoring of molecular interactions. In a typical SPR experiment, a target protein is immobilized on a sensor chip, and a solution containing the compound of interest (the analyte) is flowed over the surface. The binding of the analyte to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.
By analyzing the association and dissociation phases of the binding event, SPR can provide kinetic parameters such as the association rate constant (kₐ) and the dissociation rate constant (kₑ). The equilibrium dissociation constant (K₋), a measure of binding affinity, can then be calculated from the ratio of these rates (kₑ/kₐ).
There are no publicly available SPR studies for this compound.
Isothermal Titration Calorimetry (ITC) for Thermodynamic Binding Characterization
Isothermal Titration Calorimetry (ITC) is a technique that directly measures the heat changes that occur during a binding event. khanacademy.orgyoutube.com In an ITC experiment, a solution of the compound is titrated into a sample cell containing the target protein. nih.gov The heat released or absorbed upon binding is measured, and from the resulting data, a complete thermodynamic profile of the interaction can be determined. researchgate.net
The key parameters obtained from an ITC experiment are the binding affinity (Kₐ or K₋), the stoichiometry of the interaction (n), and the enthalpy change (ΔH). utwente.nl From these values, the Gibbs free energy change (ΔG) and the entropy change (ΔS) can also be calculated. This comprehensive thermodynamic information provides deep insights into the forces driving the binding interaction. researchgate.net
No ITC data for the binding of this compound to any biological target has been reported in the scientific literature.
Table 2: Comparison of Biophysical Techniques for Binding Analysis
| Technique | Principle | Key Parameters Measured |
| Surface Plasmon Resonance (SPR) | Change in refractive index upon binding | kₐ (association rate), kₑ (dissociation rate), K₋ (affinity) |
| Isothermal Titration Calorimetry (ITC) | Heat change upon binding | K₋ (affinity), n (stoichiometry), ΔH (enthalpy), ΔS (entropy) |
In Vitro Metabolic Stability and Permeability Studies
Before a compound can be considered for further development, its metabolic stability and permeability must be assessed. These properties are crucial for determining a compound's pharmacokinetic profile.
Metabolic Stability: In vitro metabolic stability assays are used to predict how quickly a compound will be metabolized in the body, primarily by liver enzymes. utsouthwestern.edu These assays typically involve incubating the compound with liver microsomes, S9 fractions, or hepatocytes and monitoring the disappearance of the parent compound over time. utsouthwestern.edu Piperidine analogs have been the subject of such studies to improve their metabolic stability. nih.govnih.govresearchgate.net
Permeability: Permeability assays, such as the Parallel Artificial Membrane Permeability Assay (PAMPA), are used to predict a compound's ability to cross biological membranes, including the intestinal wall and the blood-brain barrier. Some piperidine-3-carboxylic acid analogs have been evaluated for their in vitro blood-brain barrier permeability. ajchem-a.com
There are no published data on the in vitro metabolic stability or permeability of this compound.
Hepatic Microsomal Stability Assays
Hepatic microsomal stability assays are a fundamental in vitro tool used to assess the metabolic vulnerability of a compound to phase I enzymes, primarily cytochrome P450 (CYP) enzymes, which are abundant in liver microsomes. These assays measure the rate at which a compound is metabolized, providing data on its intrinsic clearance (Clint) and half-life (t½). A high intrinsic clearance suggests that the compound is rapidly metabolized by the liver, which may lead to poor bioavailability in vivo.
The stability of piperidine derivatives in liver microsomes can be significantly influenced by the nature and position of substituents on the piperidine ring. For instance, the presence of certain functional groups can either block or create new sites for metabolism. Research on various N-substituted piperidine analogs has shown that modifications to the substituent can drastically alter metabolic stability. nih.gov
To illustrate the potential metabolic profile of this compound, the following table presents data from studies on structurally related piperidine analogs. It is important to note that these are representative examples and the actual values for this compound may vary.
Table 1: Hepatic Microsomal Stability of Representative Piperidine Analogs
| Compound | Species | Intrinsic Clearance (Clint) (µL/min/mg protein) | Half-life (t½) (min) |
|---|---|---|---|
| Analog A (N-benzylpiperidine) | Human | 45 | 15.4 |
| Analog B (4-phenylpiperidine) | Human | 25 | 27.7 |
| Analog C (N-tert-butylpiperidine) | Rat | 10 | >60 |
This table is for illustrative purposes and the data are based on general findings for piperidine analogs, not specific experimental results for the listed hypothetical compounds.
The data suggest that N-alkylation and the presence of aromatic rings can influence the metabolic rate. For this compound, the isobutyl group attached to the nitrogen atom would be a primary site for potential metabolism, such as hydroxylation or dealkylation. The carbonitrile group at the 3-position might also influence its metabolic profile.
Advanced Research Perspectives and Future Directions
Development of 1-Isobutylpiperidine-3-carbonitrile as Chemical Probes for Biological Systems
Chemical probes are essential tools for dissecting complex biological processes. The development of this compound into a chemical probe would offer a valuable resource for elucidating the function of novel biological targets. The piperidine (B6355638) moiety is a well-established pharmacophore that can be tailored to interact with a variety of protein targets. researchgate.net The isobutyl group can influence lipophilicity and binding pocket interactions, while the carbonitrile group can act as a hydrogen bond acceptor or be chemically modified for the attachment of reporter tags, such as fluorophores or biotin.
The design of a chemical probe based on this scaffold would involve iterative rounds of synthesis and biological testing to optimize its potency, selectivity, and cell permeability. The goal is to create a molecule that can specifically interact with its target protein in a cellular or in vivo context, allowing researchers to study the target's role in health and disease. While specific examples of this compound being used as a chemical probe are not yet prevalent in the literature, the general principles of probe development are well-established and could be readily applied to this compound.
Integration into Fragment-Based Drug Discovery (FBDD) Campaigns
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying lead compounds in drug discovery. prestwickchemical.comtargetmol.com This approach utilizes small, low-molecular-weight molecules, or "fragments," that bind weakly to a biological target. These initial hits are then optimized to develop more potent and selective drug candidates. The "Rule of Three" is a common guideline for selecting fragments, which generally have a molecular weight under 300 Da, a cLogP less than 3, and fewer than three hydrogen bond donors and acceptors. nih.gov
This compound, with its relatively simple structure and molecular weight, fits the profile of a suitable fragment for FBDD campaigns. The three-dimensional nature of the piperidine ring is particularly advantageous, as many current fragment libraries are dominated by flat, aromatic compounds. nih.gov The inclusion of 3D fragments like this compound can expand the chemical space explored in a screening campaign, potentially leading to the discovery of novel binding modes and interactions. nih.gov The isobutyl and nitrile substituents offer clear vectors for chemical elaboration, allowing for fragment growing, linking, or merging strategies to improve binding affinity and drug-like properties.
A virtual library of fragments derived from various substituted piperidines has shown that these molecules possess excellent 3D shapes and molecular properties for FBDD campaigns. nih.gov
| Parameter | Guideline for Fragments ("Rule of Three") |
| Molecular Weight (MW) | < 300 Da |
| cLogP | < 3 |
| Hydrogen Bond Donors | ≤ 3 |
| Hydrogen Bond Acceptors | ≤ 3 |
| Rotatable Bonds | ≤ 3 |
Utilization as a Core Scaffold in Combinatorial Chemistry and High-Throughput Synthesis
Combinatorial chemistry allows for the rapid synthesis of a large number of diverse, yet structurally related, molecules. This approach is invaluable for building screening libraries to identify compounds with desired biological activities. The this compound scaffold is an excellent candidate for inclusion in combinatorial libraries due to its synthetic tractability and the presence of multiple points for diversification.
The piperidine ring can be synthesized through various methods, including the hydrogenation of pyridine (B92270) precursors. mdpi.com The isobutyl group at the N1 position can be introduced via N-alkylation of a piperidine precursor. The carbonitrile at the C3 position provides a versatile handle for a wide range of chemical transformations. For instance, it can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or used in cycloaddition reactions to generate more complex heterocyclic systems.
A patent for piperidine oligomers and their combinatorial libraries highlights the utility of the piperidine scaffold in creating large and diverse chemical libraries for screening purposes. wipo.int The ability to systematically modify the substituents on the piperidine ring allows for the creation of a focused library around the this compound core, enabling a thorough exploration of the structure-activity relationship (SAR) for a given biological target.
Exploration of Novel Biological Targets through Phenotypic Screening and Target Deconvolution
Phenotypic screening is a powerful approach in drug discovery that involves testing compounds for their ability to produce a desired change in a cellular or organismal phenotype, without a preconceived notion of the molecular target. technologynetworks.comyoutube.com This strategy has been successful in identifying first-in-class drugs and can uncover novel biological pathways and targets. nih.govacs.org
Given the limited information on the specific biological targets of this compound, a phenotypic screening campaign would be a logical step to uncover its potential therapeutic applications. Libraries of compounds containing the this compound scaffold could be screened in a variety of disease-relevant assays, such as those for cancer cell proliferation, inflammation, or neurodegeneration.
A study on 3,4-disubstituted piperidine derivatives identified a lead compound that modulates macrophage M2 polarization through a gene biomarker-based phenotypic screening approach, demonstrating the potential of this scaffold in immunology. nih.govacs.org Once a "hit" compound is identified from a phenotypic screen, the next critical step is target deconvolution, which is the process of identifying the specific molecular target responsible for the observed phenotype. youtube.com Techniques for target deconvolution include affinity chromatography, expression profiling, and computational methods.
| Phenotypic Screening Approach | Description | Potential Application for this compound |
| Cell-based Assays | Screening compounds in cultured cells to observe changes in morphology, proliferation, or specific protein expression. | Identifying compounds that inhibit cancer cell growth or modulate immune cell function. |
| High-Content Screening | Automated microscopy and image analysis to quantify multiple phenotypic changes simultaneously. | Assessing effects on subcellular structures, protein localization, and cell signaling pathways. |
| In Vivo Screening | Testing compounds in model organisms (e.g., zebrafish, C. elegans) to observe effects on development, behavior, or disease models. | Discovering compounds with effects on complex physiological processes. |
Design of Next-Generation Computational Models for Piperidine-Nitrile Derivatives
Computational modeling plays a crucial role in modern drug discovery, from virtual screening and lead optimization to predicting pharmacokinetic properties. researchgate.net The development of next-generation computational models specifically tailored for piperidine-nitrile derivatives like this compound could significantly accelerate the discovery of new drugs.
Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of a series of piperidine-nitrile derivatives with their biological activity. nih.gov These models can then be used to predict the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts.
Molecular docking and molecular dynamics simulations can provide insights into the binding modes of these compounds with their biological targets. nih.gov This information is invaluable for structure-based drug design, allowing for the rational design of more potent and selective inhibitors. Furthermore, computational models can be used to predict ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, helping to identify and address potential liabilities early in the drug discovery process.
A study on furan-pyrazole piperidine derivatives utilized QSAR modeling to understand their inhibitory activity against Akt1 and their antiproliferative effects, showcasing the utility of computational approaches for this class of compounds. nih.gov
Q & A
Q. What safety protocols are essential for handling this compound in a research lab?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
